Tetraphenethyl-stannane
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Overview
Description
Tetraphenethyl-stannane is an organotin compound with the chemical formula ( \text{Sn(C}_6\text{H}_5\text{CH}_2\text{CH}_3)_4 ) It is a derivative of stannane where the tin atom is bonded to four phenethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenethyl-stannane can be synthesized through the reaction of phenethylmagnesium bromide with tin tetrachloride. The reaction typically proceeds as follows: [ \text{SnCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{CH}_3\text{MgBr} \rightarrow \text{Sn(C}_6\text{H}_5\text{CH}_2\text{CH}_3)_4 + 4 \text{MgBrCl} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and distillation is common to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenethyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium alkoxides or amines are often employed.
Major Products:
Oxidation: Tin dioxide and other tin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted stannanes depending on the nucleophile used.
Scientific Research Applications
Tetraphenethyl-stannane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, particularly in the field of oncology.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tetraphenethyl-stannane involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve the disruption of cellular processes through binding to thiol groups in proteins.
Comparison with Similar Compounds
Tetraphenylstannane: Similar structure but with phenyl groups instead of phenethyl groups.
Tetraalkylstannanes: Compounds where the tin atom is bonded to four alkyl groups.
Comparison: Tetraphenethyl-stannane is unique due to the presence of phenethyl groups, which impart different chemical properties compared to other organotin compounds. The phenethyl groups provide increased steric hindrance and different electronic effects, making this compound distinct in its reactivity and applications.
Properties
IUPAC Name |
tetrakis(2-phenylethyl)stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H9.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H,1-2H2; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZAMYBFCHBRJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[Sn](CCC2=CC=CC=C2)(CCC3=CC=CC=C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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